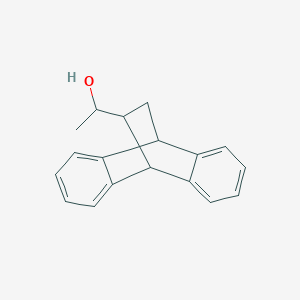
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene es un compuesto orgánico que pertenece a la clase de hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidroxietil unido a un marco de etanoantracene.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene generalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con antraceno, un hidrocarburo aromático policíclico.
Hidrogenación: El antraceno se somete a hidrogenación para formar 9,10-dihidroantraceno.
Etilacion: El 9,10-dihidroantraceno se somete entonces a etilación utilizando gas etileno en presencia de un catalizador para formar 9,10-etanoantracene.
Hidroxilación: Finalmente, el derivado de etanoantracene se hidroxila utilizando un agente oxidante adecuado para introducir el grupo hidroxietil en la posición 11.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar pasos similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los catalizadores y solventes utilizados en las reacciones se seleccionan cuidadosamente para mejorar la eficiencia y reducir los costos.
Análisis De Reacciones Químicas
Tipos de Reacciones
9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxietil puede oxidarse para formar un grupo carbonilo.
Reducción: El compuesto puede reducirse para eliminar el grupo hidroxietil, volviendo al etanoantracene original.
Sustitución: El grupo hidroxietil puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como los haluros o las aminas pueden usarse en presencia de una base para facilitar las reacciones de sustitución.
Principales Productos
Oxidación: Formación de 9,10-Dihidro-11-(1-oxoethyl)-9,10-etanoantracene.
Reducción: Formación de 9,10-etanoantracene.
Sustitución: Formación de diversos derivados de etanoantracene sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos aromáticos policíclicos más complejos.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo efectos anticancerígenos y antiinflamatorios.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción de 9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene involucra su interacción con dianas moleculares específicas. El grupo hidroxietil puede formar puentes de hidrógeno con moléculas biológicas, influyendo en su estructura y función. El compuesto también puede participar en reacciones redox, afectando los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
9,10-Dihidroantraceno: Carece del grupo hidroxietil, lo que lo hace menos reactivo en ciertas reacciones químicas.
9,10-Etanoantracene: Estructura similar pero sin el grupo hidroxietil, lo que lleva a diferentes propiedades químicas y aplicaciones.
11-Hidroxi-9,10-dihidroantraceno: Similar a 9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene pero carece del puente de etano.
Singularidad
9,10-Dihidro-11-(1-hidroxietil)-9,10-etanoantracene es único debido a la presencia tanto del grupo hidroxietil como del puente de etano. Esta combinación confiere propiedades químicas distintivas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C18H18O |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanol |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,11,16-19H,10H2,1H3 |
Clave InChI |
SWJSSFKTBMOHTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2C3=CC=CC=C3C1C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
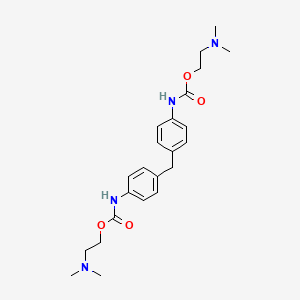

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)


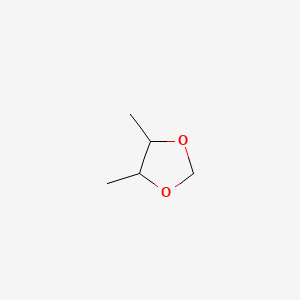

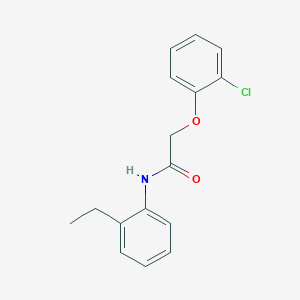


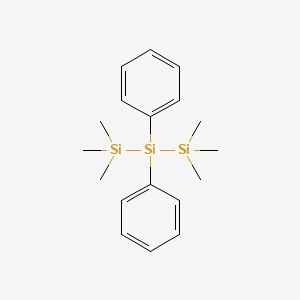
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)
